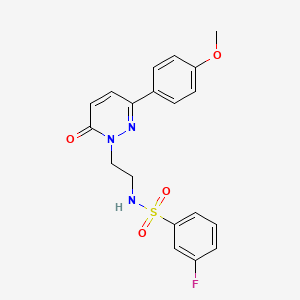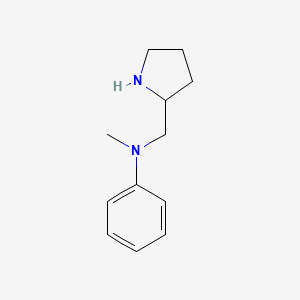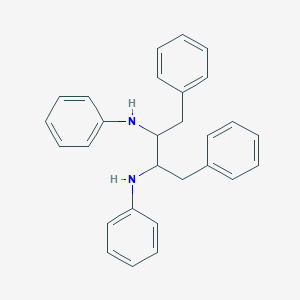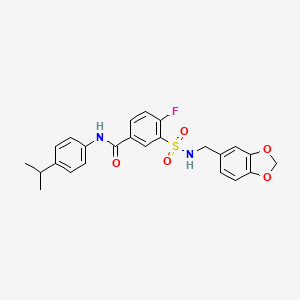![molecular formula C15H19NOS B2803655 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one CAS No. 2034309-60-7](/img/structure/B2803655.png)
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 2-thia-5-azabicyclo[2.2.1]heptane . This class of compounds is characterized by a bicyclic structure with a sulfur atom and a nitrogen atom in the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as oxygenated 2-azabicyclo[2.2.1]heptanes have been synthesized using palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .科学的研究の応用
Synthesis Techniques
Novel synthesis methods for derivatives related to the specified compound have been developed, demonstrating the chemical versatility and the potential for creating a wide array of structurally similar compounds. For instance, novel derivatives of 2-thia-5-azabicyclo[2.2.1]heptan-3-one were synthesized from trans-4-hydroxy-L-proline, showcasing methods for creating compounds with potential biological applications (Yuan Zhe-dong, 2013). Additionally, the flavin-mediated visible-light [2+2] photocycloaddition technique was utilized for the synthesis of azabicyclo[3.2.0]heptanes, illustrating advanced techniques in photocycloaddition chemistry (M. Jirásek et al., 2017).
Potential Biological Activities
Some derivatives have shown moderate to good activities in biological applications. For instance, 2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes exhibited antimalarial activity, highlighting their potential in medicinal chemistry (M. D’hooghe et al., 2013). This underscores the significance of such structures in developing new therapeutic agents.
Chemical Properties and Applications
The chemical versatility of these compounds extends to their potential use in synthesizing complex molecules. For example, 5,6-epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one served as a versatile intermediate for synthesizing cyclopentyl carbocyclic nucleosides, which are crucial in the development of nucleoside analogues (Belen M. Dominguez & P. Cullis, 1999). This indicates the potential of such compounds in pharmaceutical synthesis, particularly in the development of antiviral and anticancer drugs.
特性
IUPAC Name |
2-phenyl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-2-14(11-6-4-3-5-7-11)15(17)16-9-13-8-12(16)10-18-13/h3-7,12-14H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIVCQNQUYJYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/no-structure.png)



![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2803584.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2803586.png)



![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide](/img/structure/B2803591.png)
![3-methyl-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803594.png)

